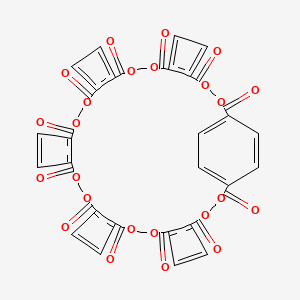

Ethylene Terephthalate Cyclic Hexamer

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethylene Terephthalate Cyclic Hexamer is a cyclic oligomer derived from poly(ethylene terephthalate) (PET). PET is a widely used thermoplastic polymer known for its excellent mechanical and thermal properties. The cyclic hexamer form of ethylene terephthalate is of particular interest due to its unique structural and chemical properties, which make it a subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene Terephthalate Cyclic Hexamer can be synthesized through the direct bulk polyesterification of terephthalic acid and ethylene glycol at high temperatures without the use of a catalyst . The reaction typically involves heating a mixture of terephthalic acid and an excess of ethylene glycol at around 250°C under pressure, followed by mechanical stirring at 265°C . The formation of cyclic oligomers, including the hexamer, occurs as a side reaction during the polymerization process.

Industrial Production Methods: In industrial settings, the production of ethylene terephthalate cyclic oligomers, including the cyclic hexamer, often involves solvent extraction and thermal treatment of PET . The cyclic oligomers are separated from the bulk polymer using solvents such as dichloromethane or hexafluoroisopropanol, followed by precipitation with methanol .

Chemical Reactions Analysis

Types of Reactions: Ethylene Terephthalate Cyclic Hexamer undergoes various chemical reactions, including:

Transesterification: This reaction involves the exchange of ester groups between the cyclic hexamer and alcohols, leading to the formation of new ester compounds.

Common Reagents and Conditions:

Transesterification: Catalyzed by metal catalysts such as zinc acetate or titanium butoxide under moderate temperatures.

Major Products:

Hydrolysis: Terephthalic acid and ethylene glycol.

Transesterification: Various ester derivatives depending on the alcohol used.

Oxidation: Carboxyl and carbonyl-containing compounds.

Scientific Research Applications

Ethylene Terephthalate Cyclic Hexamer has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Ethylene Terephthalate Cyclic Hexamer primarily involves its interaction with enzymes and chemical reagents. For instance, enzymatic degradation of the cyclic hexamer by PET-hydrolases involves endolytic chain scissions, which gradually increase the density of attack sites on the polymer surface . This process is influenced by the crystallinity of the polymer and the conformational constraints of the cyclic hexamer .

Comparison with Similar Compounds

Ethylene Terephthalate Cyclic Hexamer can be compared with other cyclic oligomers such as:

Cyclic Tetramer: Similar in structure but with fewer repeating units, leading to different physical and chemical properties.

Cyclic Octamer: Contains more repeating units, resulting in higher molecular weight and different solubility characteristics.

Polybutylene Terephthalate (PBT) Cyclic Oligomers: Similar in chemical composition but derived from butylene glycol instead of ethylene glycol, leading to variations in thermal and mechanical properties.

The uniqueness of this compound lies in its specific ring size, which influences its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula |

C60H48O24 |

|---|---|

Molecular Weight |

1153.0 g/mol |

IUPAC Name |

3,6,13,16,23,26,33,36,43,46,53,56-dodecaoxaheptacyclo[56.2.2.28,11.218,21.228,31.238,41.248,51]doheptaconta-1(61),8,10,18,20,28,30,38(66),39,41(65),48(64),49,51(63),58(62),59,67,69,71-octadecaene-2,7,12,17,22,27,32,37,42,47,52,57-dodecone |

InChI |

InChI=1S/C60H48O24/c61-49-37-1-2-38(4-3-37)50(62)74-27-28-76-52(64)40-9-11-42(12-10-40)54(66)78-31-32-80-56(68)44-17-19-46(20-18-44)58(70)82-35-36-84-60(72)48-23-21-47(22-24-48)59(71)83-34-33-81-57(69)45-15-13-43(14-16-45)55(67)79-30-29-77-53(65)41-7-5-39(6-8-41)51(63)75-26-25-73-49/h1-24H,25-36H2 |

InChI Key |

LIXRDKDLRMBFRK-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(=O)C2=CC=C(C=C2)C(=O)OCCOC(=O)C3=CC=C(C=C3)C(=O)OCCOC(=O)C4=CC=C(C=C4)C(=O)OCCOC(=O)C5=CC=C(C=C5)C(=O)OCCOC(=O)C6=CC=C(C=C6)C(=O)OCCOC(=O)C7=CC=C(C=C7)C(=O)O1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bromo(difluoro)methyl]-4-fluoro-1,3-benzoxazole](/img/structure/B13426159.png)

![3-Isobutyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13426216.png)